molecular formula C10H11ClF3NO B2391800 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine CAS No. 1250339-80-0

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine

Cat. No. B2391800
CAS RN: 1250339-80-0
M. Wt: 253.65
InChI Key: RDWMADJVIJGDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine is a key intermediate in the synthesis of certain pharmaceutical compounds. For example, it is used in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route involving this compound has been developed, highlighting its significance in pharmaceutical manufacturing (Luo, Chen, Zhang, & Huang, 2008).

Chemical Reactions and Catalysis

In the field of chemical reactions, this compound is involved in trifluoromethylation processes. The trifluoromethyl group is crucial in organic chemistry, and research has demonstrated its role in the catalyzed trifluoromethylation of various aromatic and heteroaromatic compounds, which is significant in creating complex molecular structures (Mejía & Togni, 2012).

Hallucinogenic Substance Analysis

In forensic science, derivatives of 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine have been identified as potent hallucinogenic substances. Their analytical properties have been extensively studied, contributing to the understanding of new psychoactive substances in the drug market (Zuba, Sekuła, & Buczek, 2013).

Electronic Device Applications

In the field of electronics, molecules containing nitroamine redox centers, similar in structure to 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine, have been used in electronic devices. These compounds exhibit unique properties like negative differential resistance, which are essential for developing advanced electronic materials and devices (Chen, Reed, Rawlett, & Tour, 1999).

Environmental Analysis

This compound also plays a role in environmental chemistry, particularly in the analysis of persistent organic pollutants. For instance, TiO2 nanotubes have been investigated for their potential to enrich DDT and its metabolites in environmental water samples, where compounds similar to 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine are targeted (Zhou et al., 2007).

Fungicidal Activity

Moreover, related compounds have been studied for their fungicidal activity, which is vital for agrochemical research and development. New substituted derivatives of 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine have shown promising results in pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009).

Reproductive Health Studies

In reproductive health studies, derivatives of this compound have been linked to fetal loss and adverse reproductive effects. This research is crucial in understanding the environmental impact of persistent pollutants like DDT and its metabolites on human health (Longnecker et al., 2005).

Metal-Free Chemical Synthesis

Finally, derivatives of 2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine are used in metal-free chemical synthesis processes. These processes are essential for developing environmentally friendly and sustainable chemical synthesis methods (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

properties

IUPAC Name

2-(3-chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c11-8-3-1-2-7(4-8)9(5-15)16-6-10(12,13)14/h1-4,9H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMADJVIJGDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.